6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Overview
Description
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a triazole ring and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Substitution Reactions: The chloro, ethyl, and methylpropyl groups are introduced through various substitution reactions, often involving halogenation and alkylation steps.
Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and quinoline core are known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-ethyl-2-methyl-4-phenylquinoline: Similar quinoline core but lacks the triazole ring and sulfanyl group.
4-phenylquinolin-2(1H)-one: Lacks the chloro, triazole, and sulfanyl substituents.
3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one: Similar structure but without the chloro substituent.
Uniqueness
The presence of both the triazole ring and the sulfanyl group in 6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-3-[[4-ethyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-28-19(12-14(2)3)26-27-23(28)30-21-20(15-8-6-5-7-9-15)17-13-16(24)10-11-18(17)25-22(21)29/h5-11,13-14H,4,12H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVKZDTSMTKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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